7,8-dimethyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide
Description
This compound is a chromene carboxamide derivative characterized by a 4-oxo-4H-chromene core substituted with 7,8-dimethyl groups. The carboxamide moiety is linked to a phenyl ring bearing a sulfonyl group connected to a 3-methylpiperidine heterocycle. Chromene derivatives are widely studied for their anticancer, anti-inflammatory, and kinase-inhibitory properties, making this compound a candidate for such applications .
Properties
Molecular Formula |
C24H26N2O5S |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
7,8-dimethyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H26N2O5S/c1-15-5-4-12-26(14-15)32(29,30)19-9-7-18(8-10-19)25-24(28)22-13-21(27)20-11-6-16(2)17(3)23(20)31-22/h6-11,13,15H,4-5,12,14H2,1-3H3,(H,25,28) |
InChI Key |
AICBWBNRAFIJSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=C(O3)C(=C(C=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and a β-ketoester under acidic conditions.
Introduction of the Dimethyl Groups: Methylation of the chromene core is achieved using methyl iodide and a strong base like sodium hydride.
Attachment of the Piperidine Sulfonyl Group: The piperidine sulfonyl group is introduced via a nucleophilic substitution reaction using 3-methylpiperidine and a sulfonyl chloride derivative.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromene core, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Hydroxylated or carbonyl derivatives of the original compound.
Reduction: Hydroxyl derivatives of the chromene core.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, 7,8-dimethyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological targets suggests applications in studying enzyme mechanisms and cellular pathways.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its structural features make it a promising candidate for the treatment of diseases such as cancer, inflammation, and neurodegenerative disorders. Preclinical studies have shown that it can inhibit the growth of cancer cells and reduce inflammation.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatility in chemical reactions allows for the creation of a wide range of derivatives with potential commercial applications.
Mechanism of Action
The mechanism of action of 7,8-dimethyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Chromene Derivatives
The following analysis focuses on structural analogs of chromene carboxamides, emphasizing substituent variations and their implications.
Key Structural Differences
Compound of Interest :
- Core : 4-Oxo-4H-chromene with 7,8-dimethyl substitution.
- Carboxamide Side Chain : Linked to a 4-sulfonamide phenyl group modified with a 3-methylpiperidine .
Analog (Compound 8 from ) :
- Core: 5,6,7,8-Tetrahydro-4H-chromene (saturated ring) with 3-cyano and 4-phenyl substitutions.
- Carboxamide Side Chain : Linked to a 2-oxo-2H-chromene-3-carboxamide group.
Comparison Table :
Physicochemical Properties
- Hydrogen Bonding : The 4-oxo and sulfonamide groups in the compound of interest provide hydrogen-bond acceptors, while the 2-oxo-chromene in Compound 8 adds additional polar interactions .
Biological Activity
7,8-dimethyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide, also known by its CAS number 873082-43-0, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H26N2O5S, with a molecular weight of 454.5 g/mol. The compound features a chromene core structure, which is significant in various bioactive molecules. The presence of a sulfonyl group enhances its interaction with biological targets, contributing to its pharmacological properties .
Structural Details
| Property | Value |
|---|---|
| Molecular Formula | C24H26N2O5S |
| Molecular Weight | 454.5 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various signaling pathways. The sulfonyl group enhances binding affinity to these targets, which may include proteins involved in inflammatory processes and cancer progression.
Therapeutic Applications
Research indicates that this compound exhibits promising anti-inflammatory and anticancer properties:
- Anti-inflammatory Activity : Preliminary studies suggest that the compound can inhibit pro-inflammatory cytokines and modulate pathways related to inflammation.
- Anticancer Potential : The compound's structure allows it to interfere with cellular processes that promote tumor growth and metastasis. It has shown efficacy in various cancer cell lines, indicating its potential as a therapeutic agent.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- In vitro Studies : In cellular models, this compound demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Molecular Targeting : Research has focused on identifying specific molecular targets for this compound. It has been suggested that it may inhibit key enzymes involved in tumorigenesis, thereby reducing tumor cell viability.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5,7-dimethyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide | C24H26N2O5S | Additional methyl groups enhancing lipophilicity |
| 6-methyl-N-{4-[2-methylpiperidin(1-y)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide | C23H24N2O5S | Variation in piperidine structure affecting activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
